Piperazinium, 1,4-bis(2-chloroethyl)-1,4-dimethyl-, dichloride
Overview
Description
Piperazinium, 1,4-bis(2-chloroethyl)-1,4-dimethyl-, dichloride is a chemical compound with the molecular formula C10H22Cl4N2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazinium, 1,4-bis(2-chloroethyl)-1,4-dimethyl-, dichloride typically involves the reaction of 1,4-dimethylpiperazine with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atoms of the piperazine ring attack the electrophilic carbon atoms of the 2-chloroethyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
Piperazinium, 1,4-bis(2-chloroethyl)-1,4-dimethyl-, dichloride undergoes various chemical reactions, including:
Nucleophilic substitution: The compound can react with nucleophiles such as amines, thiols, and alcohols to form substituted piperazine derivatives.
Oxidation: The compound can be oxidized to form N-oxides, which have different chemical and biological properties.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and reaction times .
Major Products Formed
The major products formed from these reactions include substituted piperazine derivatives, N-oxides, and amine derivatives. These products have diverse applications in various fields, including pharmaceuticals and agrochemicals .
Scientific Research Applications
Piperazinium, 1,4-bis(2-chloroethyl)-1,4-dimethyl-, dichloride has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex piperazine derivatives.
Biology: It is used in the study of biological processes and as a precursor for the synthesis of biologically active compounds.
Medicine: The compound and its derivatives have potential therapeutic applications, including as anticancer and antimicrobial agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of piperazinium, 1,4-bis(2-chloroethyl)-1,4-dimethyl-, dichloride involves its interaction with biological molecules such as proteins and nucleic acids. The compound can form covalent bonds with these molecules, leading to changes in their structure and function. This interaction can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to piperazinium, 1,4-bis(2-chloroethyl)-1,4-dimethyl-, dichloride include:
- 1,4-Bis(2-chloroethyl)piperazine
- 1,4-Dimethylpiperazine
- 1,4-Bis(2-hydroxyethyl)piperazine
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1,4-bis(2-chloroethyl)-1,4-dimethylpiperazine-1,4-diium;dichloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22Cl2N2.2ClH/c1-13(5-3-11)7-9-14(2,6-4-12)10-8-13;;/h3-10H2,1-2H3;2*1H/q+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZGQGAJGAEASQ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CC[N+](CC1)(C)CCCl)CCCl.[Cl-].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
51822-58-3 (Parent) | |
Record name | Piperazinium, 1,4-bis(2-chloroethyl)-1,4-dimethyl-, dichloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063867583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
312.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63867-58-3 | |
Record name | Piperazinium, 1,4-bis(2-chloroethyl)-1,4-dimethyl-, dichloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063867583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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